

In-Depth Technical Guide: Ethyl 3-(1,3-thiazol-2-yl)benzoate

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Compound of Interest

Compound Name: Ethyl 3-(1,3-thiazol-2-yl)benzoate

Cat. No.: B1291012

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CAS Number: 886851-29-2 Molecular Formula: C₁₂H₁₁NO₂S Molecular Weight: 233.29 g/mol

Disclaimer: Extensive searches for scientific literature and experimental data specifically for **Ethyl 3-(1,3-thiazol-2-yl)benzoate** (CAS 886851-29-2) did not yield any published studies detailing its synthesis, biological activity, or mechanism of action. The following guide is therefore based on established principles of organic synthesis and biological evaluation for structurally related thiazole and benzothiazole derivatives. The experimental protocols and potential biological activities described herein are hypothetical and intended to serve as a general framework for researchers.

Introduction

Ethyl 3-(1,3-thiazol-2-yl)benzoate is a heterocyclic compound featuring a central benzene ring substituted with an ethyl ester and a thiazole ring. The thiazole moiety is a common scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific data for this compound is unavailable, related structures have shown promise as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents. This guide provides a comprehensive overview of the potential synthesis, characterization, and biological evaluation of this compound for researchers and drug development professionals.

Physicochemical Properties (Predicted)

| Property | Value | Source |
|-------------------|--|--------|
| Molecular Formula | C ₁₂ H ₁₁ NO ₂ S | - |
| Molecular Weight | 233.29 | - |
| Appearance | Off-white to yellow solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in organic solvents like DMSO, DMF, Methanol (predicted) | - |

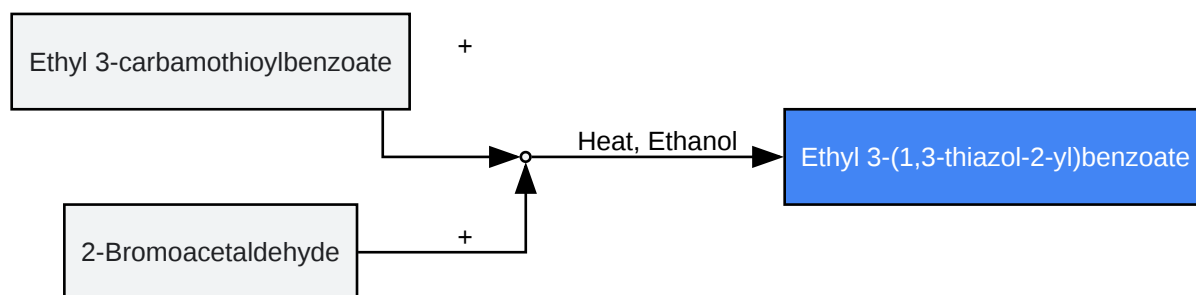
Hypothetical Synthesis Protocol

The synthesis of **Ethyl 3-(1,3-thiazol-2-yl)benzoate** can be envisioned through a Hantzsch thiazole synthesis or a cross-coupling reaction. A plausible retro-synthetic analysis suggests the formation of the thiazole ring from an appropriate thioamide and an α -haloketone, or coupling of a pre-formed thiazole with a benzoic acid derivative.

Method: Hantzsch Thiazole Synthesis

This classic method involves the condensation of a thioamide with an α -halocarbonyl compound.

Reaction Scheme:



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Hypothetical Hantzsch Thiazole Synthesis.

Materials:

- Ethyl 3-carbamothioylbenzoate
- 2-Bromoacetaldehyde
- Ethanol (absolute)
- Sodium bicarbonate
- Ethyl acetate
- Brine solution
- Anhydrous sodium sulfate

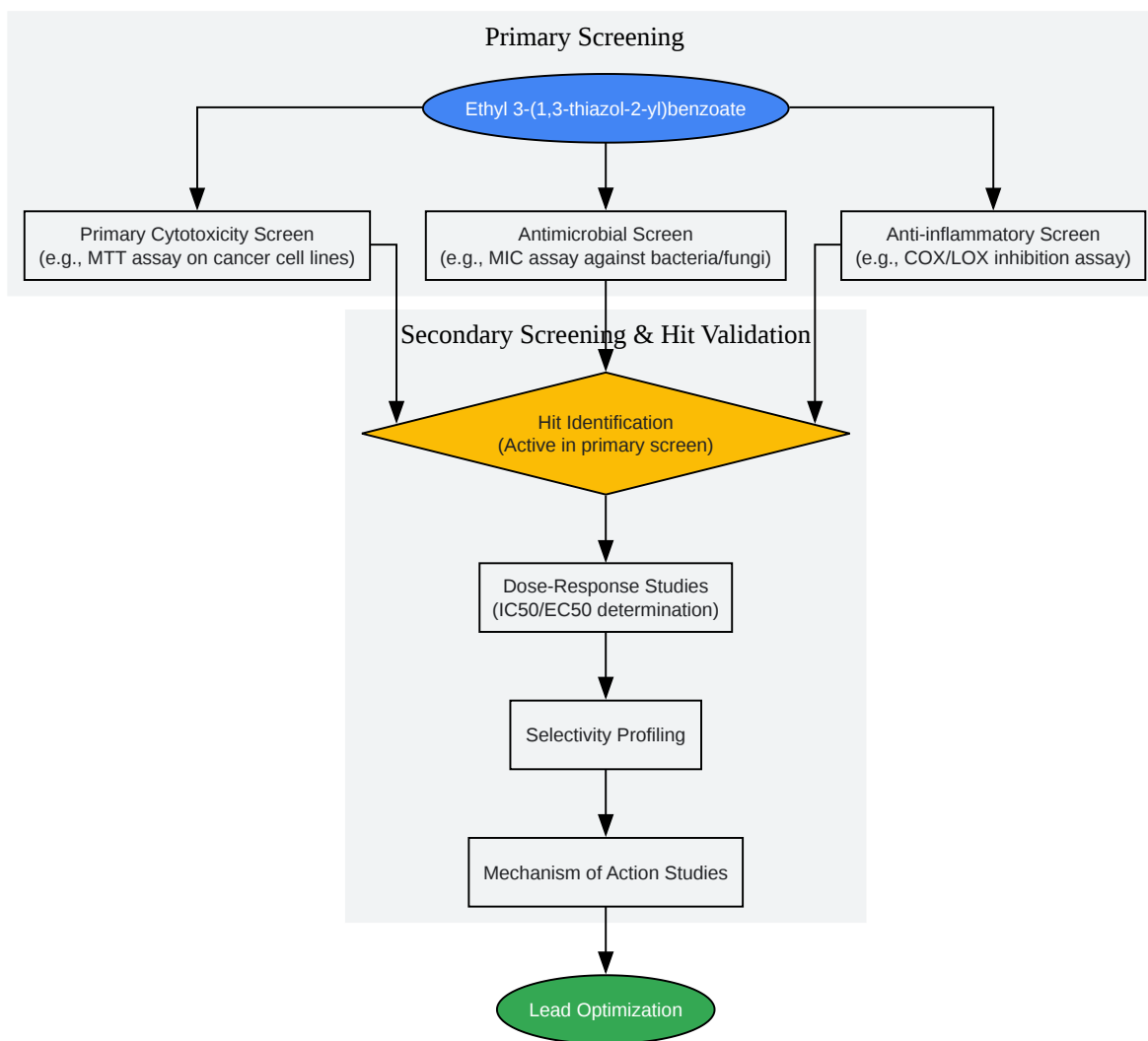
Procedure:

- Dissolve Ethyl 3-carbamothioylbenzoate (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
- Add 2-Bromoacetaldehyde (1.1 eq) to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Neutralize the mixture with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate (3 x 50 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Hypothetical Biological Evaluation Workflow

Given the diverse biological activities of thiazole derivatives, a general screening workflow can be proposed to identify the potential therapeutic applications of **Ethyl 3-(1,3-thiazol-2-yl)benzoate**.



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General workflow for biological evaluation.

Primary Screening Protocols (Hypothetical)

a) In vitro Cytotoxicity Assay (MTT Assay)

- Cell Culture: Plate cancer cell lines (e.g., MCF-7, HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Compound Treatment: Treat the cells with serial dilutions of **Ethyl 3-(1,3-thiazol-2-yl)benzoate** (e.g., 0.1, 1, 10, 100 μ M) and a vehicle control (DMSO).
- Incubation: Incubate the plates for 48-72 hours.
- MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

b) Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

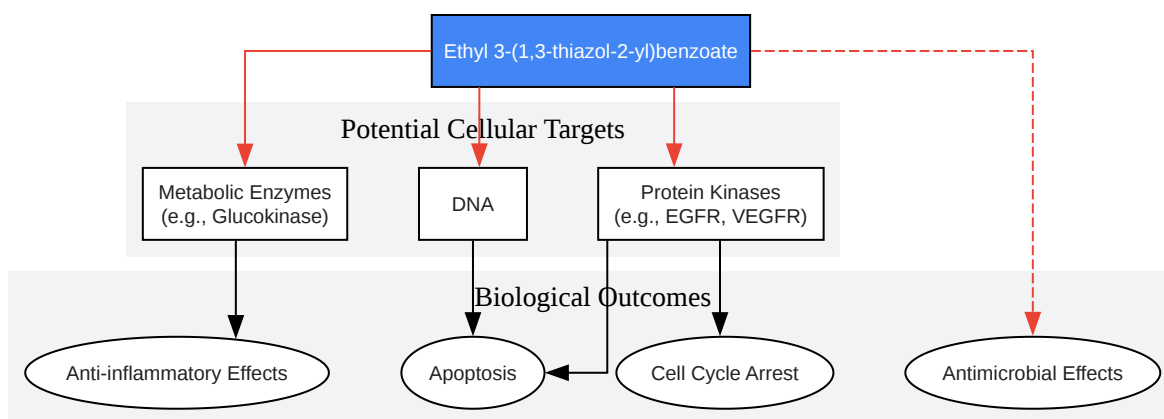
- Bacterial/Fungal Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
- Compound Preparation: Prepare serial two-fold dilutions of **Ethyl 3-(1,3-thiazol-2-yl)benzoate** in a suitable broth medium in a 96-well plate.
- Inoculation: Add a standardized inoculum of the microorganism to each well.
- Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related thiazole derivatives, potential mechanisms of action could involve:

- **Kinase Inhibition:** Many heterocyclic compounds are known to target protein kinases involved in cell proliferation and signaling.
- **Enzyme Inhibition:** As seen with related compounds, it could potentially act as an inhibitor of enzymes like glucokinase.
- **Intercalation with DNA:** Some planar heterocyclic systems can intercalate with DNA, leading to cytotoxic effects.

Further studies, such as target-based assays and molecular docking, would be necessary to elucidate the specific mechanism of action.



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Hypothesized cellular targets and outcomes.

Conclusion

While there is a lack of specific experimental data for **Ethyl 3-(1,3-thiazol-2-yl)benzoate**, its chemical structure suggests that it is a promising candidate for biological investigation. The thiazole-benzoate scaffold is a privileged structure in medicinal chemistry. This guide provides a foundational framework for researchers to synthesize, characterize, and evaluate the biological potential of this and related compounds. Further empirical studies are essential to validate these hypothetical protocols and to uncover the therapeutic potential of this molecule.

- To cite this document: BenchChem. [In-Depth Technical Guide: Ethyl 3-(1,3-thiazol-2-yl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1291012#ethyl-3-1-3-thiazol-2-yl-benzoate-cas-number-886851-29-2\]](https://www.benchchem.com/product/b1291012#ethyl-3-1-3-thiazol-2-yl-benzoate-cas-number-886851-29-2)

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